N'-acetyl-1-benzofuran-5-carbohydrazide
Description
N'-Acetyl-1-benzofuran-5-carbohydrazide is a carbohydrazide derivative featuring a benzofuran core substituted at the 5-position with an acetylated hydrazide group. The acetyl group is electron-withdrawing, which may influence reactivity, stability, and intermolecular interactions compared to other substituents .
Properties
Molecular Formula |
C11H10N2O3 |
|---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
N'-acetyl-1-benzofuran-5-carbohydrazide |
InChI |
InChI=1S/C11H10N2O3/c1-7(14)12-13-11(15)9-2-3-10-8(6-9)4-5-16-10/h2-6H,1H3,(H,12,14)(H,13,15) |
InChI Key |
MIGOELCNTBQEMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NNC(=O)C1=CC2=C(C=C1)OC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Variations
Key analogues include benzofuran carbohydrazides substituted with halogen, nitro, methyl, arylazo, and heterocyclic groups. These substituents modulate electronic and steric effects, impacting physical properties and bioactivity.
Table 1: Comparison of Substituent Effects on Benzofuran Carbohydrazides
EWG = Electron-Withdrawing Group
- Electron-Withdrawing Groups (EWGs): Nitro and chloro substituents (e.g., compounds 17, 19) increase melting points, likely due to stronger dipole-dipole interactions . The acetyl group in the target compound is expected to behave similarly.
- Electron-Donating Groups (EDGs): Methyl substituents (compound 18) reduce melting points, reflecting weaker intermolecular forces .
Physicochemical Properties
- Solubility: EDGs like methyl improve solubility in organic solvents, while EWGs (acetyl, nitro) may reduce it.
- Stability: Fluorinated and nitro-substituted derivatives exhibit enhanced thermal and oxidative stability .
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